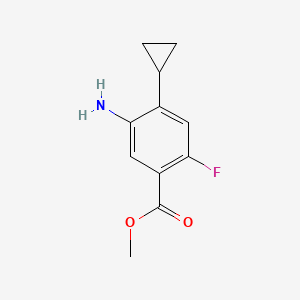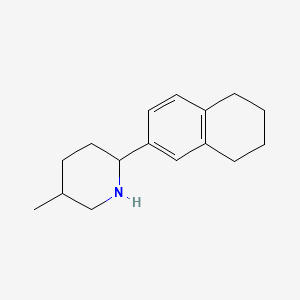
5-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)piperidine: is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring substituted with a 5-methyl group and a 5,6,7,8-tetrahydro-2-naphthalenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Substitution with 5-Methyl Group:
Attachment of the 5,6,7,8-Tetrahydro-2-naphthalenyl Group: This step involves the coupling of the piperidine ring with a 5,6,7,8-tetrahydro-2-naphthalenyl precursor, which can be synthesized separately through hydrogenation of 2-naphthol.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the naphthalenyl group, potentially converting it to a fully saturated form.
Substitution: The methyl group and the naphthalenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols, can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Fully saturated naphthalenyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
- Studied for its potential therapeutic effects in various medical conditions.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
- 5-Methyl-5,6,7,8-tetrahydro-2-naphthol
- (2-Methyl-1-naphthyl)(5,6,7,8-tetrahydro-2-naphthalenyl)methanone
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
- 5,6,7,8-Tetrahydro-2-naphthylamine
Comparison:
- 5-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)piperidine is unique due to the presence of both a piperidine ring and a tetrahydro-naphthalenyl group, which imparts distinct chemical and biological properties.
- 5-Methyl-5,6,7,8-tetrahydro-2-naphthol lacks the piperidine ring, making it less versatile in terms of chemical reactivity.
- (2-Methyl-1-naphthyl)(5,6,7,8-tetrahydro-2-naphthalenyl)methanone contains a ketone functional group, which alters its reactivity and potential applications.
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin has multiple methyl groups and an acetyl group, leading to different physical and chemical properties.
- 5,6,7,8-Tetrahydro-2-naphthylamine features an amine group, which can engage in different types of chemical reactions compared to the piperidine ring.
Propriétés
Formule moléculaire |
C16H23N |
|---|---|
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
5-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine |
InChI |
InChI=1S/C16H23N/c1-12-6-9-16(17-11-12)15-8-7-13-4-2-3-5-14(13)10-15/h7-8,10,12,16-17H,2-6,9,11H2,1H3 |
Clé InChI |
LZSXWPKIOHOBHW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(NC1)C2=CC3=C(CCCC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



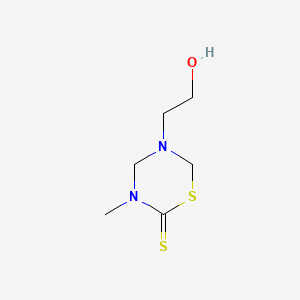
![1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)

![4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13942589.png)

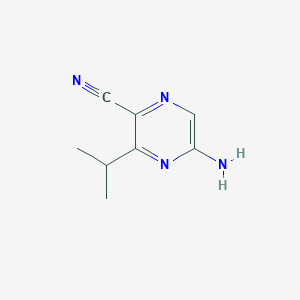
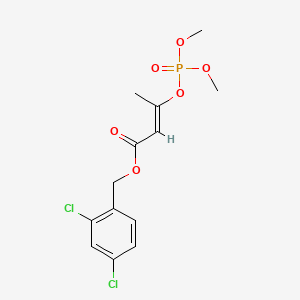
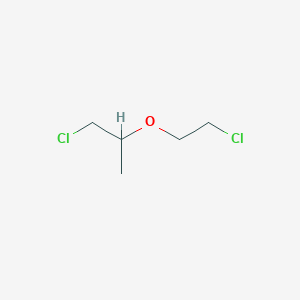
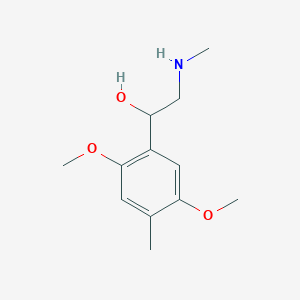
![1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13942629.png)

![3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide](/img/structure/B13942632.png)
